molecular formula C12H18N2O4 B8218864 1-(Tert-butyl) 2-methyl (2R,4S)-4-cyanopyrrolidine-1,2-dicarboxylate

1-(Tert-butyl) 2-methyl (2R,4S)-4-cyanopyrrolidine-1,2-dicarboxylate

Cat. No.: B8218864
M. Wt: 254.28 g/mol
InChI Key: GHLKJIQVORAVHE-RKDXNWHRSA-N
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Description

1-(Tert-butyl) 2-methyl (2R,4S)-4-cyanopyrrolidine-1,2-dicarboxylate is a synthetic organic compound with significant applications in various fields of chemistry and biology. This compound is characterized by its unique pyrrolidine ring structure, which is substituted with a tert-butyl group, a methyl group, and a cyano group. The presence of these functional groups imparts distinct chemical properties, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Tert-butyl) 2-methyl (2R,4S)-4-cyanopyrrolidine-1,2-dicarboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the pyrrolidine ring, followed by the introduction of the tert-butyl and methyl groups. The cyano group is then introduced through a nucleophilic substitution reaction.

    Formation of the Pyrrolidine Ring: The initial step involves the cyclization of appropriate precursors under controlled conditions to form the pyrrolidine ring.

    Introduction of Substituents: The tert-butyl and methyl groups are introduced via alkylation reactions using tert-butyl bromide and methyl iodide, respectively.

    Nucleophilic Substitution: The cyano group is introduced by reacting the intermediate compound with a cyanide source, such as sodium cyanide, under basic conditions.

Industrial Production Methods

In industrial settings, the production of this compound is optimized for large-scale synthesis. This involves the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process is carefully monitored to maintain the purity and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(Tert-butyl) 2-methyl (2R,4S)-4-cyanopyrrolidine-1,2-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the cyano group to an amine group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles such as amines or alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium cyanide in the presence of a suitable solvent like dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted pyrrolidines with various functional groups.

Scientific Research Applications

1-(Tert-butyl) 2-methyl (2R,4S)-4-cyanopyrrolidine-1,2-dicarboxylate has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Employed in the study of enzyme mechanisms and as a building block for bioactive compounds.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of 1-(Tert-butyl) 2-methyl (2R,4S)-4-cyanopyrrolidine-1,2-dicarboxylate involves its interaction with specific molecular targets. The cyano group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity to enzymes or receptors. The tert-butyl and methyl groups provide steric hindrance, affecting the compound’s overall conformation and reactivity.

Comparison with Similar Compounds

Similar Compounds

    1-(Tert-butyl) 2-methyl (2R,4S)-4-aminopyrrolidine-1,2-dicarboxylate: Similar structure but with an amino group instead of a cyano group.

    1-(Tert-butyl) 2-methyl (2R,4S)-4-hydroxypyrrolidine-1,2-dicarboxylate: Contains a hydroxyl group instead of a cyano group.

Uniqueness

1-(Tert-butyl) 2-methyl (2R,4S)-4-cyanopyrrolidine-1,2-dicarboxylate is unique due to the presence of the cyano group, which imparts distinct electronic properties and reactivity compared to its analogs. This makes it particularly valuable in synthetic applications where specific reactivity is required.

Properties

IUPAC Name

1-O-tert-butyl 2-O-methyl (2R,4S)-4-cyanopyrrolidine-1,2-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O4/c1-12(2,3)18-11(16)14-7-8(6-13)5-9(14)10(15)17-4/h8-9H,5,7H2,1-4H3/t8-,9-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHLKJIQVORAVHE-RKDXNWHRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1C(=O)OC)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H](C[C@@H]1C(=O)OC)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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